molecular formula C10H10F2 B3315254 4-(3,4-Difluorophenyl)-1-butene CAS No. 951892-54-9

4-(3,4-Difluorophenyl)-1-butene

Cat. No.: B3315254
CAS No.: 951892-54-9
M. Wt: 168.18 g/mol
InChI Key: WXXFYMIHWRKQLX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1-butene is an organic compound characterized by a butene chain (C₄H₇) attached to a 3,4-difluorophenyl ring. Its molecular structure combines a fluorinated aromatic system with an unsaturated hydrocarbon chain, making it a versatile intermediate in medicinal chemistry. The fluorine atoms on the phenyl ring enhance electron-withdrawing effects, influencing binding affinity and metabolic stability in pharmacological applications .

Properties

IUPAC Name

4-but-3-enyl-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXFYMIHWRKQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-1-butene typically involves the reaction of 3,4-difluorobenzyl chloride with but-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1-butene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Difluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors, through its difluorophenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following compounds, listed in , share structural similarities with 4-(3,4-Difluorophenyl)-1-butene but differ in substituent positions, chain length, or additional functional groups :

Compound Name Phenyl Substituents Alkene Chain Additional Substituents
This compound 3,4-difluoro 1-butene None
4-(2,5-Difluorophenyl)-1-butene 2,5-difluoro 1-butene None
3-(3,4-Difluorophenyl)-2-methyl-1-propene 3,4-difluoro 1-propene 2-methyl
2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene 3-fluoro-2-methyl 1-propene 2-chloro

Impact of Substituent Position and Electronic Effects

  • Fluorine Position: 3,4-Difluorophenyl vs. In contrast, 2,5-difluoro substitution introduces steric hindrance near the alkene chain, which may reduce binding efficiency in receptor-ligand interactions . Fluorine vs. Chlorine: Chlorine substituents (e.g., in 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene) increase steric bulk and polarizability compared to fluorine, altering solubility and metabolic stability .

Alkene Chain and Substituent Modifications

  • Chain Length :
    • The 1-butene chain in this compound provides greater flexibility and lipophilicity compared to shorter chains (e.g., 1-propene in 3-(3,4-Difluorophenyl)-2-methyl-1-propene). This may enhance membrane permeability in drug candidates .

Pharmacological Implications

highlights that derivatives of this compound, such as FE@SNAP, exhibit enhanced pharmacological activity due to fluorinated ethyl groups, which improve selectivity and bioavailability in MCHR1 antagonism . Similarly, underscores the importance of substituent positioning in COX-2 inhibitors like rofecoxib, where methylsulfonyl groups confer isoform selectivity . By analogy, the 3,4-difluoro configuration in this compound may optimize interactions with hydrophobic pockets in target receptors, akin to the role of sulfonyl groups in rofecoxib .

Biological Activity

4-(3,4-Difluorophenyl)-1-butene is an organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a butene chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and comparisons with similar compounds.

  • Molecular Formula : C11H12F2
  • Structure : The compound features a carbon-carbon double bond and a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, contributing to its unique reactivity and biological properties.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity towards these targets. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

  • Case Study : In vitro assays revealed that the compound effectively reduced the viability of breast cancer cells (e.g., BT474 and SKBR-3) by targeting specific signaling pathways associated with tumor growth .

Antimicrobial Activity

While primarily noted for its anticancer effects, preliminary investigations suggest that this compound may also possess antimicrobial properties. However, further research is required to fully elucidate this aspect.

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key features is presented below:

Compound NameMolecular FormulaKey Features
This compoundC11H12F2Contains two fluorine atoms enhancing reactivity
4-(2,4-Difluorophenyl)-1-buteneC10H10F2Different substitution pattern on the phenyl ring
4-(3-Fluoro-phenyl)-1-buteneC11H12FContains only one fluorine atom

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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